molecular formula C9H17O5P B047938 Allyl diethylphosphonoacetate CAS No. 113187-28-3

Allyl diethylphosphonoacetate

Cat. No.: B047938
CAS No.: 113187-28-3
M. Wt: 236.2 g/mol
InChI Key: USZLAMOPIWNLPH-UHFFFAOYSA-N
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Description

Allyl diethylphosphonoacetate: is an organic phosphorus compound with the chemical formula C9H17O5P . It is a colorless liquid that is soluble in organic solvents such as ethers, chlorinated hydrocarbons, and alcohols, but insoluble in water . This compound is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds.

Mechanism of Action

Target of Action

Allyl diethylphosphonoacetate is an organic phosphorus compound It’s known to react with various organic compounds such as ketones, aldehydes, carboxylic acids, and alkynes .

Mode of Action

The compound interacts with its targets through a series of chemical reactions. It can participate in phosphonation reactions, where it reacts with ketones, aldehydes, carboxylic acids, and alkynes to form phosphonate compounds . It can also participate in Michael addition reactions, reacting with nucleophiles such as amines, alcohols, and thiols to form phosphonate derivatives .

Biochemical Pathways

It’s known to be used in the synthesis of various organic compounds, indicating its involvement in multiple biochemical pathways .

Pharmacokinetics

It’s known that the compound is a liquid at room temperature, with a density of 112 g/mL at 25°C . This suggests that it may have good solubility in organic solvents, which could potentially influence its absorption and distribution in biological systems.

Result of Action

It’s known to be used in the synthesis of various organic compounds, including potential inhibitors of htlv-1 protease , indicating that it may have potential therapeutic applications.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its reactivity can be affected by the presence of other reactants, the pH of the environment, and the temperature . It’s also important to note that the compound should be handled and stored properly to maintain its stability and efficacy. It should be stored in a dry, cool, and well-ventilated place, away from fire sources and oxidizing agents .

Preparation Methods

Synthetic Routes and Reaction Conditions: Allyl diethylphosphonoacetate can be synthesized through the reaction of diethylphosphonoacetic acid with allyl alcohol. The reaction typically occurs under basic conditions, using a base such as potassium hydroxide . The reaction proceeds as follows:

  • Dissolve diethylphosphonoacetic acid in a mixture of ethanol and water.
  • Add potassium hydroxide to the solution and stir at room temperature.
  • Neutralize the reaction mixture with hydrochloric acid to pH 4.
  • Remove ethanol by distillation under reduced pressure.
  • Dilute the residue with chloroform and wash with water and saturated brine.
  • Dry the organic layer and evaporate the solvent to obtain this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The product is typically purified through distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Bases: Potassium hydroxide, sodium hydride, and lithium diisopropylamide.

    Solvents: Ethanol, chloroform, tetrahydrofuran, and dimethyl sulfoxide.

    Catalysts: Palladium, rhodium, and nickel complexes.

Major Products:

    α,β-Unsaturated Esters: Formed through the Horner-Wadsworth-Emmons reaction.

    Phosphonate Derivatives: Formed through Michael addition reactions.

    Cyclopentenones: Formed through the Pauson-Khand reaction.

Comparison with Similar Compounds

    Diethylphosphonoacetic Acid: Similar in structure but lacks the allyl group.

    Triethyl Phosphonoacetate: Contains an additional ethyl group compared to allyl diethylphosphonoacetate.

    Dimethylphosphonoacetic Acid: Similar in structure but contains methyl groups instead of ethyl groups.

Uniqueness: this compound is unique due to its allyl group, which allows it to participate in a wider range of organic reactions, such as the Horner-Wadsworth-Emmons reaction and Michael addition reactions. Its ability to form phosphonate-functionalized cyclopentenones via the Pauson-Khand reaction also sets it apart from similar compounds .

Properties

IUPAC Name

prop-2-enyl 2-diethoxyphosphorylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17O5P/c1-4-7-12-9(10)8-15(11,13-5-2)14-6-3/h4H,1,5-8H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USZLAMOPIWNLPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CC(=O)OCC=C)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17O5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50404519
Record name Allyl P,P-diethylphosphonoacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50404519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113187-28-3
Record name Allyl P,P-diethylphosphonoacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50404519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Allyl P,P-diethylphosphonoacetate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

29.2 g of the diethylphosphonoacetic acid thus obtained was dissolved in 350 me of methylene chloride, and 17.8 g of allyl alcohol, 1.92 g of 4-dimethylaminopyridine and 29.0 g of 1-ethyl-3-(3-methylaminopropyl)carbodiimide hydrochloride were added thereto with stirring under cooling with ice. The mixture was stirred at room temperature overnight. The reaction solution was evaporated under reduced pressure. The residue was dissolved in ethyl acetate, then sequentially washed with 1N hydrochloric acid, water, a saturated sodium hydrogencarbonate aqueous solution and a saturated sodium chloride aqueous solution, and dried over anhydrous magnesium sulfate. The drying agent was separated by filtration, and then the solvent was distilled off under reduced pressure to obtain 28.9 g of allyl diethylphosphonoacetate.
Quantity
29.2 g
Type
reactant
Reaction Step One
Quantity
17.8 g
Type
reactant
Reaction Step Two
Name
1-ethyl-3-(3-methylaminopropyl)carbodiimide hydrochloride
Quantity
29 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
1.92 g
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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